
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol is a chemical compound with the molecular formula C10H18F3NO and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of an amino group, a cycloheptyl ring, and a trifluoromethyl group attached to a propanol backbone. It is used primarily in research and industrial applications.
Méthodes De Préparation
The synthesis of 3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of cycloheptylamine with 1,1,1-trifluoro-2-propanol under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its unique structural properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds such as:
3-Amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cycloheptyl ring, making it less bulky and potentially less lipophilic.
1,1,1-Trifluoro-2-propanol:
(2S)-3-Amino-1,1,1-trifluoropropan-2-ol: This stereoisomer has different spatial arrangement of atoms, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18F3NO |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
3-amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H18F3NO/c11-10(12,13)9(15,7-14)8-5-3-1-2-4-6-8/h8,15H,1-7,14H2 |
Clé InChI |
UOYZADVKYDKRQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C(CN)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


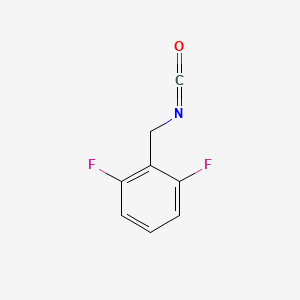
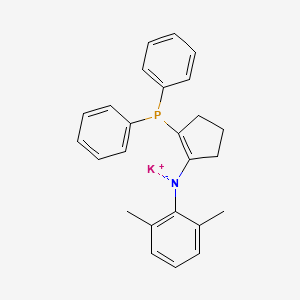

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
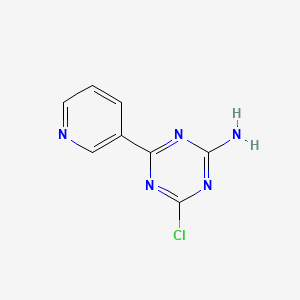

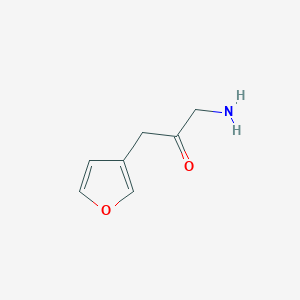
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
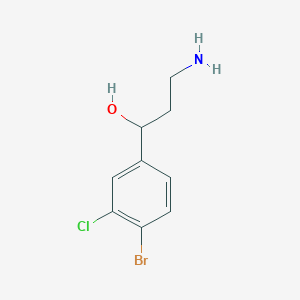
![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)
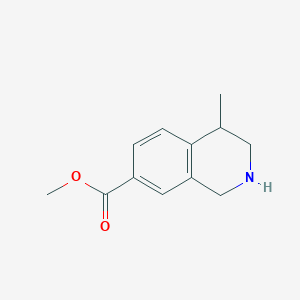
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
